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molecular formula C10H21NO3 B2776323 tert-Butyl 3-[(2-methoxyethyl)amino]propanoate CAS No. 66116-20-9

tert-Butyl 3-[(2-methoxyethyl)amino]propanoate

Cat. No. B2776323
M. Wt: 203.282
InChI Key: QWKSWHYKNGQDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781443B2

Procedure details

tert-Butyl acrylate (4.4 ml) is dissolved in methanol (5 ml), and thereto is added 2-methoxyethylamine (3.1 ml). The mixture is stirred at room temperature for 3 hours. The reaction solution is concentrated under reduced pressure. The resulting residue is purified by distillation under reduced pressure to give tert-butyl 3-(2-methoxyethylamino)-propionate (4.61 g). Boiling point 98.0-102.0° C. (5.8 mmHg), MS (m/z): 204 [M+H]+.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[CH3:10][O:11][CH2:12][CH2:13][NH2:14]>CO>[CH3:10][O:11][CH2:12][CH2:13][NH:14][CH2:3][CH2:2][C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
COCCN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue is purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCCNCCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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